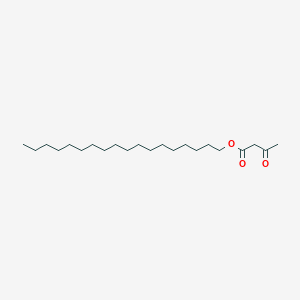

Octadecyl acetoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

19150-71-1 |

|---|---|

Molecular Formula |

C22H42O3 |

Molecular Weight |

354.6 g/mol |

IUPAC Name |

octadecyl 3-oxobutanoate |

InChI |

InChI=1S/C22H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-22(24)20-21(2)23/h3-20H2,1-2H3 |

InChI Key |

BMOMBHKAYGMGCR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CC(=O)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CC(=O)C |

Other CAS No. |

19150-71-1 |

Origin of Product |

United States |

Synthesis Methodologies for Octadecyl Acetoacetate

Alkylation of Acetoacetate (B1235776) Derivatives

The acetoacetic ester synthesis is a versatile method for creating α-substituted ketones, and it can be adapted to produce octadecyl acetoacetate. wikipedia.orglibretexts.orgchemicalnote.com The process typically begins with the deprotonation of an acetoacetic ester, such as ethyl acetoacetate, at the α-carbon using a strong base like sodium ethoxide. chemicalnote.comvaia.com This creates a resonance-stabilized enolate, which then acts as a nucleophile. wikipedia.orgchemicalnote.com

The subsequent step involves the alkylation of this enolate via a nucleophilic substitution (SN2) reaction with an octadecyl halide, for instance, octadecyl bromide. libretexts.orgnih.gov This introduces the long octadecyl chain onto the acetoacetate backbone. nih.gov If a different starting ester is used (e.g., ethyl acetoacetate), a final transesterification step with octadecanol would be necessary to yield this compound. The general mechanism involves the hydrolysis of the alkylated ester to a β-keto acid, which can then be decarboxylated. wikipedia.orgchemicalnote.com However, for the synthesis of the target ester, the conditions are controlled to favor the alkylated ester product.

A specific example of this approach involves the reaction of ethyl acetoacetate with sodium ethoxide in ethanol (B145695) at elevated temperatures, followed by the slow addition of octadecyl bromide. nih.gov After refluxing, the mixture is neutralized and extracted to isolate the product, ethyl 2-octadecyl-acetoacetate. nih.gov

Reactions with Long-Chain Alcohols

Direct transesterification of a more readily available acetoacetate ester, such as methyl or ethyl acetoacetate, with a long-chain alcohol like octadecanol is a common and straightforward method. researchgate.netucc.ie This equilibrium reaction involves exchanging the alcohol moiety of the ester. researchgate.net To drive the reaction towards the desired product, an excess of the higher boiling alcohol (octadecanol) or the removal of the lower boiling alcohol (methanol or ethanol) is often employed. researchgate.netucc.ie

Various catalysts can be used to accelerate this process, including mineral acids, Lewis acids, and solid acid catalysts. researchgate.netnih.govresearchgate.net For instance, iodine has been shown to be an effective and mild catalyst for the transesterification of β-keto esters with various alcohols, including long-chain ones. researchgate.net Another approach utilizes polyaniline-sulfate salt as a catalyst for the transesterification of ethyl acetoacetate with alcohols like hexanol and octanol, under reflux conditions. google.com The use of molecular sieves can also shift the equilibrium by trapping the liberated alcohol, leading to high yields even without a catalyst. researchgate.net

The reaction conditions, such as temperature and catalyst choice, significantly influence the reaction rate and yield. For example, some catalyst systems allow the reaction to proceed efficiently at temperatures around 110°C. google.com

Reaction Mechanisms Involving Octadecyl Acetoacetate

Nucleophilic Reactivity and Enolate Chemistry

The presence of a methylene (B1212753) group flanked by two carbonyl groups confers significant reactivity upon octadecyl acetoacetate (B1235776), primarily through the formation of a stabilized enolate anion.

Alpha-Carbon Deprotonation and Enolate Formation

The protons on the α-carbon of octadecyl acetoacetate are acidic due to the electron-withdrawing nature of the adjacent ester and ketone carbonyl groups. In the presence of a suitable base, deprotonation occurs to form a resonance-stabilized enolate. wikipedia.orgorganicchemistrytutor.com The negative charge is delocalized over the α-carbon and the two oxygen atoms, increasing the stability of the conjugate base. wikipedia.org

The choice of base is crucial for achieving complete enolization. Strong bases, such as lithium diisopropylamide (LDA), are required to drive the equilibrium entirely towards the enolate form. organicchemistrytutor.com Weaker bases, like sodium ethoxide, result in only partial enolization, which can lead to undesired side reactions. organicchemistrytutor.com

The enolate of this compound is a potent nucleophile. organicchemistrytutor.com While it exists as a resonance hybrid, reactions with electrophiles typically occur at the α-carbon, leading to the formation of a new carbon-carbon bond. organicchemistrytutor.com This reactivity is fundamental to the synthetic utility of acetoacetic esters in general.

Nucleophilic Substitution Reactions

The enolate derived from this compound readily participates in nucleophilic substitution reactions, particularly with alkyl halides. This class of reaction, often referred to as the acetoacetic ester synthesis, is a powerful method for the formation of ketones. wikipedia.org The reaction proceeds via an SN2 mechanism where the nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. organicchemistrytutor.commatanginicollege.ac.ingacariyalur.ac.in

Enolate Formation: Deprotonation of this compound at the α-carbon using a strong base. wikipedia.org

Alkylation: Nucleophilic attack of the enolate on an alkyl halide. wikipedia.org

Hydrolysis and Decarboxylation: The resulting alkylated this compound can be hydrolyzed under acidic or basic conditions to a β-keto acid, which readily undergoes decarboxylation upon heating to yield a ketone. wikipedia.org

It is important to note that the nucleophile in these reactions is the enolate anion, which is significantly more nucleophilic than the corresponding enol. organicchemistrytutor.com The reaction is a type of nucleophilic acyl substitution, which proceeds through a two-step mechanism involving a tetrahedral intermediate, distinguishing it from a single-step SN2 reaction. unizin.org

Condensation and Annulation Reactions

This compound is a valuable substrate for various condensation and annulation reactions, which are processes that form new rings. scielo.br These reactions leverage the dual reactivity of the molecule as both a nucleophile (via its enolate) and an electrophile (at its carbonyl carbons).

Biginelli Reaction Mechanisms

The Biginelli reaction is a one-pot, multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. wikipedia.orgtaylorandfrancis.comnih.gov When this compound is used as the β-dicarbonyl component, it can lead to the formation of DHPMs with a long alkyl chain.

The mechanism of the Biginelli reaction has been the subject of discussion, with several proposed pathways. wikipedia.org A widely accepted mechanism begins with the acid-catalyzed reaction between the aldehyde and urea to form an N-acyliminium ion intermediate. wikipedia.org This is followed by the nucleophilic addition of the this compound enolate to the iminium ion. Subsequent cyclization via attack of the amine on the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidinone product. wikipedia.org The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.orgtaylorandfrancis.com

The Biginelli reaction is valued for its efficiency in creating complex heterocyclic structures from simple starting materials. nih.gov

Intramolecular Cyclization Pathways

The structure of this compound allows for the possibility of intramolecular cyclization reactions, particularly in derivatives where a suitable electrophile is present within the same molecule. These reactions are a powerful tool for the synthesis of cyclic compounds, with the formation of five- and six-membered rings being particularly favored. vanderbilt.edu

One example of a related intramolecular process is the aldol (B89426) condensation. While typically an intermolecular reaction, treatment of a dicarbonyl compound can lead to an intramolecular version. vanderbilt.edu In a suitably substituted derivative of this compound, the enolate could potentially attack another carbonyl group within the same molecule, leading to a cyclic product.

Another relevant concept is radical-mediated intramolecular cyclization. In these reactions, a radical is generated within the molecule, which can then add to an unsaturated bond, such as a carbon-carbon double bond, to form a ring. mdpi.com The β-cleavage of the resulting cyclic radical can be a driving force for the reaction. mdpi.com While specific examples involving this compound are not prevalent in the reviewed literature, the principles of intramolecular cyclization are broadly applicable in organic synthesis. nih.gov

Chelation and Complexation Chemistry

The β-dicarbonyl moiety of this compound enables it to act as a chelating agent, forming stable complexes with metal ions. mdpi.com Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. orientjchem.orgresearchgate.net

In the case of this compound, the enolate form is the active chelating species. The two oxygen atoms of the β-dicarbonyl group can coordinate to a metal ion, forming a stable six-membered ring. orientjchem.org This ability to bind metal ions has applications in various fields, including the extraction of metals from aqueous solutions. mdpi.com

The efficiency of chelation and subsequent extraction can be influenced by factors such as the pH of the solution and the concentration of the chelating agent. orientjchem.org For instance, the removal of heavy metals from water can be dependent on the pH, with the effectiveness sometimes decreasing as the pH increases. orientjchem.org The long octadecyl chain imparts significant hydrophobic character to the molecule, making the metal complexes soluble in non-polar organic solvents. This property is exploited in liquid-liquid extraction processes.

Metal-Acetoacetate Complex Formation

This compound, as a β-diketonate ligand, readily forms stable complexes with a variety of metal ions. This process, known as chelation, involves the bidentate coordination of the ligand to a central metal atom through its two oxygen atoms, resulting in the formation of a stable six-membered ring. wikipedia.orgsrce.hrmagritek.comiiste.org The general reaction for the formation of a metal acetoacetate complex can be represented as:

Mⁿ⁺ + n(CH₃COCHC(O)OC₁₈H₃₇)⁻ → M(CH₃COCHC(O)OC₁₈H₃₇)ₙ

The formation of these complexes is often facilitated by the presence of a base, which assists in the deprotonation of the β-keto ester to form the acetoacetate anion. wikipedia.org The stability of the resulting metal complex is attributed to the chelate effect, where the formation of the six-membered ring is entropically favored. cdnsciencepub.com

The nature of the metal ion significantly influences the structure and stability of the resulting complex. For instance, transition metals are well-known to form stable acetylacetonate (B107027) complexes with varying coordination geometries. wikipedia.org While specific data for this compound complexes with a wide range of metals is not extensively documented in readily available literature, the behavior is analogous to that of the well-studied acetylacetonate (acac) ligand. The long octadecyl chain in this compound primarily influences the solubility and physical properties of the complex, rendering it more soluble in nonpolar organic solvents.

Table 1: General Properties of Metal Acetylacetonate (acac) Complexes as Analogues for this compound Complexes

| Metal Ion | Typical Formula | Coordination Geometry | Magnetic Properties |

| Al³⁺ | Al(acac)₃ | Octahedral | Diamagnetic |

| Cr³⁺ | Cr(acac)₃ | Octahedral | Paramagnetic |

| Mn³⁺ | Mn(acac)₃ | Distorted Octahedral | High Spin |

| Fe³⁺ | Fe(acac)₃ | Octahedral | High Spin |

| Co³⁺ | Co(acac)₃ | Octahedral | Diamagnetic (low spin) |

| Cu²⁺ | Cu(acac)₂ | Square Planar | Paramagnetic |

| VO²⁺ | VO(acac)₂ | Square Pyramidal | Paramagnetic |

This table is based on the general behavior of metal acetylacetonate complexes and serves as a predictive model for this compound complexes. wikipedia.orgmagritek.comiiste.org

Ligand Behavior in Sol-Gel Processes

In the realm of materials science, this compound has demonstrated significant utility as a chelating agent in sol-gel processes, particularly for the synthesis of metal oxide thin films. acs.orgnih.gov The sol-gel process involves the transition of a solution (sol) into a gelatinous solid (gel). srce.hr Metal alkoxides, common precursors in this process, are often highly reactive towards water, leading to rapid and uncontrolled precipitation. srce.hr

This compound acts as a modifying ligand that can control the hydrolysis and condensation rates of metal alkoxides. srce.hracs.org By chelating the metal center, it reduces the number of available sites for hydrolysis, thus stabilizing the precursor. srce.hr This controlled reactivity is crucial for forming uniform and well-structured materials.

A study on the synthesis of titania and zirconia ultrathin films highlighted the role of n-octadecylacetoacetate (C18AA) as an amphiphilic chelating agent. acs.org The C18AA molecules form complexes with the metal centers of the gel film. acs.org This complexation improves the stability of the gel film on a water surface and facilitates its deposition onto a substrate using the Langmuir-Blodgett technique. acs.org The effectiveness of C18AA was found to be dependent on the molar ratio of the metal butoxide to C18AA. acs.org

Table 2: Effect of Molar Mixing Ratio (x = metal butoxide/C18AA) on Sol-Gel Film Properties

| Molar Ratio (x) | Film Stability on Water | LB Deposition | Amount of Gel Transferred |

| > 3 | Less Stable | Difficult | Lower |

| ≤ 3 | Stable | Quantitative | Highest at x = 3 |

Data sourced from a study on titania and zirconia ultrathin films. acs.org

The long octadecyl chain of the ligand imparts an amphiphilic character to the metal complex, influencing the organization of the material at the molecular level. acs.org After deposition, the organic ligand can be removed by heat treatment, yielding pure inorganic oxide films. acs.org

Decarboxylation and Related Transformations

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For β-keto esters like this compound, this transformation is a key reaction pathway.

Thermal Decarboxylation of Beta-Keto Esters

The thermal decarboxylation of β-keto esters typically proceeds after hydrolysis of the ester to the corresponding β-keto acid. libretexts.orgyoutube.comcsbsju.edu The presence of the keto group in the β-position is crucial for this reaction to occur under relatively mild conditions. libretexts.orgcsbsju.edu The mechanism involves a cyclic, six-membered transition state. libretexts.orgyoutube.comyoutube.com

The process can be summarized in two main steps:

Hydrolysis: The ester group of this compound is hydrolyzed, typically under acidic or basic conditions, to form octadecyl acetoacetic acid and the corresponding alcohol.

Decarboxylation: Upon heating, the resulting β-keto acid undergoes decarboxylation. libretexts.org The reaction proceeds through a cyclic intermediate where the carboxyl proton is transferred to the β-carbonyl oxygen, leading to the elimination of CO₂ and the formation of an enol intermediate. youtube.comyoutube.com This enol then tautomerizes to the more stable ketone product. youtube.com

For this compound, the final product after hydrolysis and decarboxylation would be 2-nonadecanone. The long octadecyl chain does not directly participate in the decarboxylation mechanism but influences the physical properties of the starting material and the final ketone product. The rate of decarboxylation is influenced by electronic factors, with electron-withdrawing groups generally facilitating the reaction. nih.gov

Enzyme-Catalyzed Decarboxylation Analogues

In biological systems, the decarboxylation of β-keto acids is catalyzed by enzymes known as decarboxylases. A well-studied example is acetoacetate decarboxylase (AAD), which catalyzes the decarboxylation of acetoacetate to acetone (B3395972) and CO₂. ffame.orgffame.orgwikipedia.org This enzymatic reaction serves as a biological analogue to the chemical decarboxylation of compounds like octadecyl acetoacetic acid.

The mechanism of acetoacetate decarboxylase involves the formation of a Schiff base intermediate between the keto group of the substrate and a lysine (B10760008) residue in the active site of the enzyme. ffame.orgwikipedia.org This imine formation acts as an "electron sink," facilitating the departure of CO₂. ffame.org

While there is no specific enzyme known to act on this compound directly, the principles of enzymatic decarboxylation of analogous, smaller substrates provide insight into how biological systems achieve this transformation with high efficiency and specificity. ffame.org Studies on substrate analogues for acetoacetate decarboxylase have shown that the enzyme can tolerate some variation in the substrate structure, although the long octadecyl chain would likely present significant steric hindrance for binding to the active site of known acetoacetate decarboxylases. ffame.org

The stereochemical course of enzymatic decarboxylation can be highly specific, with some enzymes proceeding with net retention of configuration and others with inversion. ffame.orgffame.org For instance, acetoacetate decarboxylase has been found to catalyze the decarboxylation of its substrate with net racemization. ffame.org

Table 3: Comparison of Chemical and Enzymatic Decarboxylation of β-Keto Acids

| Feature | Thermal Decarboxylation | Enzyme-Catalyzed Decarboxylation (e.g., AAD) |

| Catalyst | Heat | Enzyme (e.g., Acetoacetate decarboxylase) |

| Mechanism | Cyclic six-membered transition state | Schiff base intermediate with active site lysine |

| Conditions | Elevated temperatures | Physiological temperatures and pH |

| Specificity | Generally broad for β-keto acids | Highly specific for certain substrates |

| Stereochemistry | Not stereospecific | Can be stereospecific (retention, inversion, or racemization) |

This comparison highlights the fundamental differences in how chemical and biological systems approach the same fundamental transformation, with enzymes offering remarkable rate enhancements and control under mild conditions. nih.gov

Synthesis and Characterization of Octadecyl Acetoacetate Derivatives

Formation of Novel Esters and Amides

The reactivity of the ester and keto groups in octadecyl acetoacetate (B1235776) allows for its transformation into a range of other ester and amide derivatives through reactions such as alkylation, transesterification, and amidation.

Synthesis of Alkylated Octadecyl Acetoacetates

The acetoacetic ester synthesis is a classical method for the alkylation of β-keto esters at the α-carbon. wikipedia.orgucla.edu This reaction is highly efficient due to the acidity of the α-protons, which are situated between two carbonyl groups. The general mechanism involves the deprotonation of the α-carbon by a suitable base to form a stabilized enolate, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. scite.ai

For octadecyl acetoacetate, this synthesis pathway allows for the introduction of various alkyl groups at the α-position, leading to a wide range of substituted β-keto esters. The presence of the long octadecyl chain can influence the choice of solvent and reaction conditions to ensure adequate solubility of the reactants.

General Reaction Scheme for Alkylation of this compound:

Where R is an alkyl group and X is a halide.

While specific data for the alkylation of this compound is not extensively reported, the principles of the acetoacetic ester synthesis are broadly applicable. The resulting α-alkylated octadecyl acetoacetates can be further hydrolyzed and decarboxylated to produce long-chain methyl ketones. youtube.comlibretexts.org

Acetoacetylation of Various Substrates

Acetoacetylation is the process of introducing an acetoacetyl group onto a substrate. While this compound itself is a product of acetoacetylation of octadecanol, it can also be used in transesterification reactions to acetoacetylate other alcohols, amines, or thiols. Transesterification involves the exchange of the alkoxy group of an ester with that of an alcohol, and can be catalyzed by either acids or bases. youtube.com

In the context of this compound, this would involve reacting it with another alcohol (R'-OH) to form a new acetoacetate ester (R'-acetoacetate) and octadecanol. The efficiency of this reaction can be influenced by the nature of the alcohol and the catalyst used. Studies on other β-keto esters have shown that a variety of alcohols can be used in transesterification reactions. libretexts.org

Similarly, amides can be synthesized by the reaction of esters with ammonia (B1221849) or primary or secondary amines. youtube.com The reaction of this compound with an amine would yield the corresponding N-substituted acetoacetamide (B46550) and octadecanol.

Illustrative Table of Potential Ester and Amide Derivatives from this compound:

| Reactant | Product Type | General Product Structure |

| R-X (Alkyl Halide) | α-Alkylated Ester | CH₃C(O)CH(R)C(O)O(CH₂)₁₇CH₃ |

| R'-OH (Alcohol) | Transesterified Ester | CH₃C(O)CH₂C(O)OR' |

| R'R''NH (Amine) | Amide | CH₃C(O)CH₂C(O)NR'R'' |

Heterocyclic Derivatives Derived from this compound

The β-dicarbonyl functionality of this compound is a key structural feature that enables its use in the synthesis of a variety of heterocyclic compounds.

Dihydropyrimidinone Synthesis

The Biginelli reaction is a well-established multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from a β-keto ester, an aldehyde, and urea (B33335) or thiourea. wikipedia.orgwikipedia.org This reaction is typically catalyzed by an acid. libretexts.org The use of long-chain β-keto esters in the Biginelli reaction has been explored, although yields may be influenced by the steric hindrance of the long alkyl chain. For instance, studies using sterically hindered β-ketoesters have reported lower reaction yields. nih.gov

The synthesis of dihydropyrimidinones from this compound would proceed by the condensation of this compound, an aldehyde, and urea. The resulting DHPMs would possess a long octadecyl ester group, imparting significant lipophilicity to the molecule.

General Reaction Scheme for Biginelli Reaction with this compound:

Where R is an aryl or alkyl group.

Illustrative Table of Potential Dihydropyrimidinone Derivatives:

| Aldehyde (R-CHO) | Product Name |

| Benzaldehyde | Octadecyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| 4-Chlorobenzaldehyde | Octadecyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| Butyraldehyde | Octadecyl 6-methyl-2-oxo-4-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

Pyran and Fused System Derivatives

The synthesis of 4H-pyran derivatives can be achieved through a multi-component reaction involving an aldehyde, a malononitrile, and a β-keto ester, such as this compound. mobt3ath.comgrowingscience.com This reaction is often carried out under solvent-free conditions or in the presence of a catalyst. The resulting polyfunctionalized pyrans are valuable intermediates in organic synthesis.

Additionally, the Hantzsch pyridine (B92270) synthesis, which typically yields dihydropyridines, can be adapted to produce pyran and other fused heterocyclic systems under certain conditions. youtube.com The classical Hantzsch synthesis involves the condensation of an aldehyde, a β-keto ester, and a nitrogen source like ammonia. libretexts.org Variations of this reaction can lead to the formation of pyran-containing structures.

Other Nitrogen-Containing Heterocycles

The reaction of β-keto esters with hydrazine (B178648) derivatives is a fundamental method for the synthesis of pyrazoles. hilarispublisher.commdpi.com Specifically, the condensation of this compound with hydrazine or a substituted hydrazine would lead to the formation of a pyrazolone (B3327878) ring. The initial reaction typically forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the pyrazolone. bibliomed.org

The general reaction involves the nucleophilic attack of the hydrazine on the keto group of the this compound, followed by cyclization with the ester group. This reaction is a cornerstone in the synthesis of five-membered nitrogen-containing heterocycles. google.com

General Reaction Scheme for Pyrazolone Synthesis:

Where R can be H or a substituent.

Illustrative Table of Potential Pyrazolone Derivatives:

| Hydrazine Derivative | Product Name |

| Hydrazine hydrate | 3-Methyl-5-pyrazolone |

| Phenylhydrazine | 1-Phenyl-3-methyl-5-pyrazolone |

| 4-Nitrophenylhydrazine | 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone |

Polymer-Bound and Polymeric Derivatives

The creation of polymers incorporating this compound functionalities can be approached in several ways. While the direct polymerization of an "this compound" monomer is not widely documented, the constituent moieties can be integrated into polymer structures through the functionalization of existing polymer backbones or through sophisticated graft polymerization strategies. These methods allow for the precise introduction of the hydrophobic octadecyl chain and the reactive β-ketoester group.

Functionalization of Polymeric Backbones with Acetoacetate Moieties

A primary method for creating polymers with pendant acetoacetate groups is the chemical modification of a pre-existing polymer. This typically involves the esterification or transesterification of hydroxyl-containing polymers. The general strategy can be adapted to produce a polymer containing both octadecyl and acetoacetate groups by either starting with an octadecyl-containing polymer and adding acetoacetate groups, or by starting with an acetoacetylated polymer and adding the octadecyl chain.

Common reagents used for the acetoacetylation of hydroxylated polymers include diketene, tert-butyl acetoacetate (t-BAA), and 2,2,6-trimethyl-4H-1,3-dioxin-4-one (THD). The reaction with t-BAA, for example, is a transesterification that releases tert-butanol (B103910) as a byproduct and can be driven to completion by its removal.

Table 1: Reagents for Acetoacetylation of Polymeric Backbones

| Reagent | Reaction Type | Byproduct | Conditions |

|---|---|---|---|

| Diketene | Esterification | None | Mild, often aqueous slurry at pH 7-9 |

| tert-Butyl Acetoacetate (t-BAA) | Transesterification | tert-Butanol | Elevated temperature, often in ionic liquid or other solvent |

One documented approach to synthesize a polymer with both functionalities involves a two-step process starting with a readily available polymer like cellulose (B213188). First, the cellulose backbone is functionalized with acetoacetate groups. Subsequently, the octadecyl chain is introduced by reacting the acetoacetylated polymer with a molecule like octadecylamine. This reaction proceeds via the formation of an enamine bond, effectively linking the long alkyl chain to the polymer backbone through the acetoacetate moiety. This method highlights the utility of the acetoacetate group as a versatile anchor for further chemical modification.

Graft Polymerization Strategies

Graft polymerization is a powerful technique for synthesizing copolymers with a linear backbone of one composition and branched side chains of another. youtube.com Polymers featuring this compound functionalities can be utilized in various grafting strategies, primarily by leveraging the reactivity of the acetoacetate group. The main approaches are "grafting from" and "grafting onto". youtube.comnih.gov

"Grafting From" Strategy:

In this method, polymerization of a monomer is initiated from active sites along the polymer backbone. youtube.com The acetoacetate group can be converted into an initiator site for radical polymerization. A notable example is the use of cellulose acetoacetate (CAA) as a macroinitiator in an enzyme-mediated polymerization. researchgate.netproquest.comresearchgate.net

A ternary initiator system consisting of CAA, horseradish peroxidase (HRP), and hydrogen peroxide (H₂O₂) can be used to graft various vinyl monomers, such as acrylamide (B121943) (AM), 2-hydroxyethyl methacrylate (B99206) (HEMA), and methyl methacrylate (MMA), from the cellulose backbone. researchgate.netproquest.com The proposed mechanism involves the HRP-catalyzed oxidation of the acetoacetate group by H₂O₂, which generates radicals on the backbone that initiate the polymerization of the monomer, leading to the growth of grafted side chains. researchgate.netresearchgate.net This enzymatic approach is considered a green and efficient method for producing graft copolymers under mild conditions. researchgate.net

Table 2: Conditions for HRP-Mediated Graft Polymerization from Cellulose Acetoacetate (CAA)

| Parameter | Condition | Effect on Grafting |

|---|---|---|

| Macroinitiator | Cellulose Acetoacetate (CAA) | Provides backbone and initiation sites |

| Enzyme | Horseradish Peroxidase (HRP) | Catalyzes radical formation |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | Oxidizes acetoacetate to generate radicals |

| Monomer | Acrylamide, HEMA, MMA, etc. | Forms the grafted side chains |

| Temperature | Varied (e.g., 25-45 °C) | Affects enzyme activity and polymerization rate |

Data synthesized from research on enzymatic graft polymerization. proquest.com

"Grafting Onto" Strategy:

The "grafting onto" approach involves attaching pre-synthesized polymer chains with reactive end-groups to the functional sites on the main polymer backbone. nih.gov The acetoacetate group, with its active methylene (B1212753) protons, is an excellent nucleophile (Michael donor) for Michael addition reactions. nih.gov This allows for the coupling of polymers end-functionalized with Michael acceptors (e.g., acrylates, vinyl sulfones) onto an acetoacetate-functionalized backbone. nih.govresearchgate.net This method offers good control over the length and composition of the grafted chains, as they are synthesized separately before the attachment reaction.

Cellulose Acetoacetate and Analogous Polysaccharide Derivatives

Cellulose, a ubiquitous and renewable polysaccharide, is an ideal starting material for creating functional biopolymers. Its abundant hydroxyl groups can be readily modified to introduce acetoacetate moieties, resulting in cellulose acetoacetate (CAA).

The synthesis of CAA can be achieved through homogeneous reaction of cellulose with an acetoacetylating agent like tert-butyl acetoacetate (t-BAA) in a suitable solvent system, such as an ionic liquid (e.g., 1-allyl-3-methylimidazolium (B1248449) chloride, AMIMCl) or N,N-dimethylacetamide/lithium chloride (DMAc/LiCl). proquest.com The degree of substitution (DS), which is the average number of acetoacetate groups per anhydroglucose (B10753087) unit, can be controlled by adjusting the reaction conditions, such as the molar ratio of reactants, temperature, and reaction time. The DS value significantly influences the properties of the resulting CAA, including its solubility in water and organic solvents.

Once synthesized, CAA serves as a versatile platform for further derivatization. To create a derivative containing an octadecyl group, CAA can be reacted with octadecylamine. This reaction forms a stable enamine linkage, covalently bonding the hydrophobic C18 alkyl chain to the cellulose backbone. The resulting product is a cellulose derivative that combines the structural properties of the polysaccharide with the functionality of both the acetoacetate (in its enamine form) and the octadecyl group. Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the successful grafting and for characterizing the chemical structure of these complex polysaccharide derivatives.

Advanced Analytical Characterization Techniques for Octadecyl Acetoacetate and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic analysis is fundamental to confirming the identity and purity of octadecyl acetoacetate (B1235776). Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide atom-level structural information and identify key functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural analysis of organic molecules like octadecyl acetoacetate. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework, including stereochemical and conformational details.

Proton NMR (¹H NMR) spectroscopy for this compound reveals distinct signals corresponding to the various proton environments within the molecule. A key feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers, which is observable in the ¹H NMR spectrum.

The keto form is characterized by a sharp singlet for the acetyl methyl protons (H-a) and another singlet for the active methylene (B1212753) protons (H-b) situated between the two carbonyl groups. The enol form displays a different set of signals, including a vinyl proton (H-e) and a different methyl resonance (H-d).

The long octadecyl chain produces several characteristic signals: a triplet for the terminal methyl group (H-h) furthest from the ester functionality, a large, complex multiplet for the bulk of the methylene groups in the chain (H-g), a multiplet for the methylene group beta to the oxygen (H-f), and a downfield triplet for the methylene group directly attached to the ester oxygen (H-e), which is deshielded. oregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H-a (Keto) | CH₃-C=O | ~2.25 | Singlet (s) |

| H-b (Keto) | O=C-CH₂-C=O | ~3.45 | Singlet (s) |

| H-c (Enol) | HO-C=CH-C=O | ~12.0 (very broad) | Singlet (s) |

| H-d (Enol) | CH₃-C=CH | ~1.95 | Singlet (s) |

| H-e (Enol) | CH₃-C=CH | ~5.00 | Singlet (s) |

| H-f (Ester) | O-CH₂-CH₂- | ~4.15 | Triplet (t) |

| H-g (Alkyl) | -(CH₂)₁₅- | ~1.25 | Multiplet (m) |

| H-h (Alkyl) | -CH₂-CH₃ | ~0.88 | Triplet (t) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of this compound. Due to the wide range of chemical shifts, each unique carbon atom in the molecule typically produces a distinct signal, making it a powerful tool for structural confirmation. libretexts.org

The most downfield signals in the spectrum correspond to the carbonyl carbons of the ester (C-3) and ketone (C-1) functionalities, which are highly deshielded. pressbooks.pub The carbons of the acetoacetate moiety (C-1, C-2, C-3, C-4) have characteristic shifts that distinguish them from the long alkyl chain. The numerous methylene carbons of the octadecyl chain (C-g to C-q) resonate in a narrow region between approximately 22 and 32 ppm. researchgate.net The carbon directly bonded to the ester oxygen (C-e) is shifted downfield relative to the other alkyl carbons due to the electronegativity of the oxygen atom. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-1 (Keto) | CH₃-C=O | ~201.0 |

| C-2 (Keto) | O=C-CH₂-C=O | ~50.0 |

| C-3 (Ester) | O-C=O | ~167.5 |

| C-4 (Keto) | CH₃-C=O | ~30.0 |

| C-e (Ester) | O-CH₂- | ~65.0 |

| C-f (Alkyl) | O-CH₂-CH₂- | ~28.5 |

| C-g to C-q (Alkyl) | -(CH₂)₁₅- | ~22.5 - 32.0 |

| C-r (Alkyl) | -CH₂-CH₃ | ~22.7 |

| C-s (Alkyl) | -CH₂-CH₃ | ~14.1 |

For a molecule with significant signal overlap, such as the methylene-rich region of this compound, 2D NMR techniques are indispensable for unambiguous signal assignment. youtube.com These experiments correlate signals based on their connectivity through bonds.

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. magritek.com For this compound, COSY would be used to trace the connectivity through the entire octadecyl chain, starting from the well-resolved triplet of the -O-CH₂- group (H-f) and moving sequentially down the chain to the terminal methyl group (H-h). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu HSQC is crucial for assigning the carbons of the octadecyl chain. The overlapping proton signals around 1.25 ppm can be resolved in the second dimension, allowing for the assignment of their corresponding ¹³C signals. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are two or three bonds apart. youtube.com It is particularly useful for connecting different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the methylene protons attached to the ester oxygen (H-f) and the ester carbonyl carbon (C-3), confirming the ester linkage. It would also show correlations between the active methylene protons (H-b) and the adjacent carbonyl carbons (C-1 and C-3), confirming the β-keto ester structure. libretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of IR radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.

FT-IR spectroscopy provides a detailed vibrational fingerprint of this compound. The most prominent features in the spectrum are related to the carbonyl groups and the long hydrocarbon chain.

The β-keto ester functionality gives rise to two distinct and strong carbonyl (C=O) stretching absorptions. The ketone C=O stretch typically appears at a lower wavenumber (around 1715-1725 cm⁻¹) than the ester C=O stretch (around 1735-1750 cm⁻¹). echemi.comlibretexts.org The presence of the enol tautomer can also be detected by a C=C stretching band around 1650 cm⁻¹ and a very broad O-H stretch in the 2500-3200 cm⁻¹ region.

The spectrum is also characterized by strong C-O stretching bands associated with the ester group in the 1000-1300 cm⁻¹ region. libretexts.org Furthermore, the long octadecyl chain is evidenced by intense C-H stretching vibrations just below 3000 cm⁻¹ (typically ~2920 cm⁻¹ for asymmetric and ~2850 cm⁻¹ for symmetric CH₂ stretching) and characteristic C-H bending (scissoring) vibrations for the methylene groups around 1465 cm⁻¹. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Strong |

| C=O Stretch | Ester | 1735 - 1750 | Strong |

| C=O Stretch | Ketone | 1715 - 1725 | Strong |

| C-H Bend | Alkyl (CH₂) | ~1465 | Medium |

| C-O Stretch | Ester | 1000 - 1300 | Strong |

Vibrational Mode Analysis

In the keto tautomer of this compound, two distinct carbonyl (C=O) stretching vibrations are observable. The ester carbonyl typically appears at a higher frequency, around 1740-1720 cm⁻¹, while the ketone carbonyl absorbs in the region of 1720-1700 cm⁻¹. The long octadecyl chain gives rise to characteristic symmetric and asymmetric stretching vibrations of methylene (-CH₂) groups, typically found around 2920 and 2850 cm⁻¹, respectively, as well as bending (scissoring) vibrations near 1470-1450 cm⁻¹ and rocking motions around 725-720 cm⁻¹ libretexts.org.

The enol tautomer is characterized by a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, forming a six-membered ring. This results in a broad O-H stretching band, often in the 3200-2500 cm⁻¹ region. The conjugated system (C=C-C=O) in the enol form influences the carbonyl stretching frequency, which shifts to a lower wavenumber, typically in the 1650-1600 cm⁻¹ range, often overlapping with the C=C stretching vibration semanticscholar.org. The C-O stretching vibrations for the ester group are also present in the 1300-1000 cm⁻¹ range uobabylon.edu.iq.

The table below summarizes the characteristic vibrational modes for a long-chain β-ketoester like this compound, reflecting both its keto and enol forms.

| Vibrational Mode | Keto Tautomer (cm⁻¹) | Enol Tautomer (cm⁻¹) |

| O-H Stretch | - | 3200-2500 (broad) |

| C-H Stretch (Alkyl) | 3000-2850 | 3000-2850 |

| C=O Stretch (Ester) | 1740-1720 | ~1650 (conjugated) |

| C=O Stretch (Ketone) | 1720-1700 | - |

| C=C Stretch | - | ~1600 |

| C-H Bend (Methylene) | 1470-1450 | 1470-1450 |

| C-O Stretch | 1300-1150 | 1300-1150 |

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), this compound will produce a molecular ion peak (M⁺•) corresponding to its molecular weight. However, due to the presence of multiple functional groups, this peak may be weak as the molecule readily undergoes fragmentation.

The fragmentation of long-chain esters is well-characterized and provides valuable structural information libretexts.org. For this compound, key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters. This can lead to the loss of the octadecyl chain or parts of the acetoacetate moiety.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. In the case of the ester group, this would involve the transfer of a hydrogen atom from the octadecyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule. A similar rearrangement can occur on the ketone side of the molecule.

Cleavage of the long alkyl chain: The octadecyl chain itself can undergo fragmentation, leading to a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups libretexts.org.

A representative table of expected key fragments for this compound is provided below.

| Fragment Ion | Proposed Structure / Origin |

| [M]⁺• | Molecular Ion |

| [M - C₁₈H₃₇O]⁺ | Loss of the octadecyloxy radical |

| [C₁₈H₃₇O]⁺ | Octadecyloxy cation |

| [CH₃CO]⁺ | Acetyl cation (m/z 43) |

| [CH₃COCH₂CO]⁺ | Acetoacetyl cation |

| Fragments from McLafferty Rearrangement | Dependent on the site of rearrangement |

| Series of [CₙH₂ₙ₊₁]⁺ | Fragments from the octadecyl chain |

High-resolution mass spectrometry is employed to determine the elemental composition of this compound with high accuracy and precision. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm) enovatia.com.

This high mass accuracy allows for the unambiguous determination of the molecular formula of the parent ion and its fragments. For example, by comparing the experimentally measured accurate mass of the molecular ion of this compound with the calculated theoretical masses of possible elemental formulas, the correct molecular formula can be confidently assigned. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars) and for confirming the identity of novel derivatives. The high resolving power of HRMS also enables the separation of isotopic peaks, further aiding in elemental composition determination nih.govthermofisher.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems, such as the enol form of this compound.

The principal chromophores in this compound are the carbonyl groups (C=O) of the keto tautomer and the conjugated π-system of the enol tautomer.

Keto Form: The isolated carbonyl groups of the keto form undergo n → π* transitions. These are typically weak absorptions (low molar absorptivity) and occur at longer wavelengths, often in the 270-300 nm region.

Enol Form: The enol form possesses a conjugated system (C=C-C=O), which gives rise to a more intense π → π* transition. This absorption occurs at a shorter wavelength, typically in the 240-270 nm range, and has a significantly higher molar absorptivity compared to the n → π* transition of the keto form semanticscholar.org.

The position and intensity of these absorption bands can be influenced by the solvent polarity. In nonpolar solvents, the enol form is often favored due to the stability of the intramolecular hydrogen bond, leading to a more prominent π → π* absorption band. In polar, hydrogen-bonding solvents, the keto form may be stabilized, resulting in a relative increase in the intensity of the n → π* transition semanticscholar.org.

The strong UV absorbance of the enol tautomer of β-ketoesters provides a basis for their quantitative determination using spectrophotometry. A common method involves converting the β-ketoester predominantly to its enolate form by adding a base. The resulting enolate is a stable and strong chromophore.

Alternatively, the equilibrium between the keto and enol forms can be shifted towards the enol form by using a nonpolar solvent. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of this compound at the wavelength of maximum absorbance (λ_max) of the enol form. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. By measuring the absorbance of an unknown sample, its concentration can be determined from the calibration curve. This method is valuable for quality control and for studying the kinetics of reactions involving this compound.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, making it an effective tool for characterizing the chemical structure of this compound. This technique is particularly sensitive to the non-polar bonds and symmetric vibrations present in the molecule's long alkyl chain and its acetoacetate functional group.

Research findings indicate that specific Raman spectral regions are indicative of the molecular structure of long-chain alkyl compounds. researchgate.net The C-H stretching modes, typically observed between 2800 and 3000 cm⁻¹, provide insights into the conformational order of the octadecyl chain. researchgate.net The relative intensities of the symmetric and asymmetric CH₂ stretching peaks can be used to quantify the degree of alkyl chain order or disorder. nih.gov Furthermore, the presence of the keto and ester carbonyl groups (C=O) in the acetoacetate moiety gives rise to characteristic strong absorption bands, typically in the 1600-1800 cm⁻¹ region, allowing for unambiguous identification and analysis of the functional group. The analysis of these Raman signatures allows for the confirmation of molecular identity and the study of conformational changes in different physical states (e.g., solid vs. liquid). researchgate.netnih.gov

| Raman Spectral Region | Vibrational Mode Assignment | Significance for this compound Analysis |

| 2800 - 3000 cm⁻¹ | C-H stretching of alkyl chain (CH₂, CH₃) | Provides information on the conformational order and packing of the octadecyl chain. |

| 1600 - 1800 cm⁻¹ | C=O stretching (keto and ester) | Confirms the presence and electronic environment of the acetoacetate functional group. |

| 1400 - 1500 cm⁻¹ | CH₂ scissoring and twisting | Sensitive to subtle changes in the alkyl chain structure and intermolecular interactions. researchgate.net |

| Low-frequency region | Longitudinal Accoustic Mode (LAM) | Can be used to determine the length of the alkyl chain in ordered systems. dntb.gov.ua |

Chromatographic Separation and Characterization

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound from reaction mixtures or formulated products. The choice of method depends on the volatility and polarity of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to the compound's low volatility and high molecular weight. Reversed-phase HPLC (RP-HPLC) is the most suitable mode for separation. sielc.com

In a typical RP-HPLC setup, a non-polar stationary phase, such as octadecyl-functionalized silica (C18), is used. sigmaaldrich.com The long, non-polar octadecyl chain of the analyte interacts strongly with the stationary phase. A polar mobile phase, commonly a mixture of solvents like acetonitrile and water or methanol and water, is used to elute the compound. sielc.comsielc.com The high hydrophobicity of this compound would necessitate a mobile phase with a high percentage of the organic solvent for elution. Detection can be achieved using an ultraviolet (UV) detector, as the acetoacetate group contains a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS). sielc.com

| Parameter | Typical Condition | Rationale |

| Chromatographic Mode | Reversed-Phase (RP-HPLC) | Suitable for non-polar analytes like this compound. |

| Stationary Phase | C18 (Octadecyl-silica) sigmaaldrich.com | Strong hydrophobic interactions with the analyte's octadecyl chain ensure good retention. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient sielc.com | A high percentage of organic solvent is required to elute the highly non-polar analyte. |

| Detector | UV (approx. 245 nm), ELSD, or MS sielc.com | The β-keto ester moiety allows for UV detection; ELSD and MS are universal detectors. |

| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the high boiling point and potential thermal lability of this compound present challenges. chromforum.org The analysis of long-chain esters by GC often requires high-temperature conditions. researchgate.netresearchgate.net

A high-temperature capillary column with a non-polar stationary phase (e.g., polydimethylsiloxane) is typically employed. glsciences.com The oven temperature must be programmed to ramp up to a high final temperature (e.g., >300 °C) to ensure the elution of the heavy ester. researchgate.net The injector and detector temperatures must also be optimized to ensure efficient vaporization without causing thermal decomposition of the acetoacetate group. chromforum.org Due to the thermal sensitivity of β-keto esters, techniques like cool on-column injection might be necessary to minimize degradation in the injector port. chromforum.org Mass spectrometry (GC-MS) is the preferred detection method, as it provides both quantitative data and structural information from the fragmentation pattern, aiding in positive identification. nih.govnih.gov

| Parameter | Typical Condition | Rationale |

| Column | High-temperature capillary, non-polar phase (e.g., HP-1) chromforum.org | Withstands high temperatures needed to elute the high-boiling-point analyte. |

| Injector Temperature | Optimized to ensure vaporization without degradation (e.g., 250-300 °C) | A balance is needed to prevent both incomplete vaporization and thermal breakdown. chromforum.org |

| Oven Program | Temperature ramp to >300 °C researchgate.net | Necessary to elute the compound in a reasonable time with good peak shape. |

| Carrier Gas | Helium or Hydrogen chromforum.org | Inert gases to carry the analyte through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.gov | FID provides quantitative data, while MS provides both quantification and structural identification. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis, such as monitoring the progress of a reaction to synthesize this compound or assessing its purity. libretexts.orgorgchemboulder.com

For the separation of this compound, a silica gel plate typically serves as the stationary phase. rsc.orgpractical-science.com The mobile phase, or eluent, is usually a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether). youtube.com The ratio of these solvents is adjusted to achieve good separation, where the this compound spot moves a sufficient distance from the origin but is well-separated from less polar starting materials or more polar byproducts. Visualization of the separated spots can be achieved under UV light (if the plate contains a fluorescent indicator) or by staining with a chemical agent, such as potassium permanganate or an iodine chamber, which reacts with organic compounds. rsc.organalyticaltoxicology.com The retention factor (Rf) value can be calculated to characterize and help identify the compound under specific chromatographic conditions. libretexts.org

| Parameter | Typical Condition | Rationale |

| Stationary Phase | Silica gel coated plate practical-science.com | The polar silica gel interacts with the polar acetoacetate group. |

| Mobile Phase | Hexane/Ethyl Acetate mixture (e.g., 4:1 v/v) youtube.com | A mixture of non-polar and polar solvents allows for tuning the elution strength. |

| Application | Monitoring reaction progress, purity assessment libretexts.org | A quick and easy way to visualize the components in a sample. |

| Visualization | UV lamp (254 nm), Iodine vapor, Potassium Permanganate stain analyticaltoxicology.com | Makes the separated, colorless spots visible on the TLC plate. |

Microscopy and Surface Analysis Techniques

Microscopy and surface analysis techniques are employed to investigate the morphology, topography, and crystalline structure of this compound in its solid state.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to examine the surface topography and morphology of solid materials. jeol.com For this compound, SEM analysis can reveal details about its crystal habit, particle size distribution, and surface texture.

To perform SEM analysis, a solid sample of this compound is mounted on a stub and typically coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charge buildup from the electron beam. A focused beam of high-energy electrons scans the surface of the sample. zeiss.com The interaction of the electron beam with the sample generates secondary electrons, which are collected by a detector to form a high-resolution, three-dimensional-appearing image of the surface. jeol.com This morphological information is valuable in materials science applications where the physical form of the compound, such as in coatings or solid dispersions, is critical. Studies on similar ester-based materials have successfully used SEM to characterize surface morphology. mdpi.comresearchgate.net

| Parameter | Description | Significance for this compound Analysis |

| Imaging Mode | Secondary Electron (SE) Imaging jeol.com | Provides high-resolution topographical information of the sample surface. |

| Sample Preparation | Mounting on a stub, sputter-coating with a conductive metal (e.g., Au) | Prevents electrostatic charging and enhances image quality. |

| Accelerating Voltage | 5-15 kV mdpi.com | The energy of the electron beam, optimized to balance image resolution and prevent sample damage. |

| Magnification | Variable (e.g., 100x to >50,000x) | Allows for examination from a broad overview of particles to fine details of surface texture. |

| Obtained Information | Particle shape, size distribution, surface texture, crystal morphology. researchgate.netclaremont.edu | Crucial for understanding the material's physical properties and performance in various applications. |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of nanomaterials, offering unparalleled resolution to determine their size, shape, and morphology. When this compound is used as a capping or stabilizing agent in the synthesis of nanoparticles, such as copper sulfide (CuS) or titanium dioxide (TiO2), TEM analysis is crucial for assessing the efficacy of the synthesis method.

Research Findings:

In studies involving the synthesis of nanoparticles, this compound plays a role in controlling particle growth and preventing agglomeration. TEM imaging reveals the morphology and size distribution of the resulting nanoparticles. For instance, in the synthesis of copper sulfide nanoparticles, this compound can facilitate the formation of uniform, quasi-spherical nanoparticles. The analysis of TEM micrographs allows for the measurement of individual particle diameters, from which a particle size distribution histogram can be constructed. This provides critical data on the monodispersity of the nanoparticle population.

Morphology: TEM images can distinguish between various shapes such as spherical, rod-like, or irregular. For nanoparticles synthesized using long-chain capping agents like this compound, a generally spherical morphology is often observed.

Size Distribution: By measuring a statistically significant number of particles from TEM images, a size distribution profile can be generated. This is vital for understanding the physical and chemical properties of the nanoparticles, which are often size-dependent.

| Parameter | Description | Typical Value/Observation |

| Microscopy Technique | Transmission Electron Microscopy (TEM) | Provides high-resolution imaging of nanoparticle morphology. |

| Sample Preparation | Nanoparticles dispersed in a solvent and drop-casted onto a TEM grid. | This compound-capped nanoparticles are readily dispersible. |

| Observed Morphology | Shape of the nanoparticles. | Typically quasi-spherical for copper sulfide nanoparticles. |

| Average Particle Size | Mean diameter of the nanoparticle population. | Can range from 5 to 50 nm depending on synthesis conditions. |

| Size Distribution | Statistical spread of particle sizes. | A narrow distribution indicates successful size control by the capping agent. |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces. It is particularly valuable for characterizing thin films and self-assembled monolayers (SAMs) of this compound and its derivatives on various substrates.

Research Findings:

When this compound is incorporated into thin films, such as those of titanium dioxide, or when it forms Langmuir-Blodgett films, AFM is used to evaluate the surface morphology, roughness, and the presence of any domains or defects. mdpi.com The technique can be operated in different modes, such as tapping mode, to minimize damage to soft organic layers.

Surface Topography: AFM can generate detailed 3D images of the film surface, revealing features such as grain boundaries, domains, and defects. For Langmuir-Blodgett films of long-chain amphiphiles, AFM can visualize the packing and ordering of the molecules. researchgate.net

Surface Roughness: Quantitative analysis of AFM images yields important parameters like the root-mean-square (RMS) roughness, which is a measure of the surface's smoothness. A low RMS roughness is often desirable for applications requiring uniform surfaces. stanford.educhalcogen.ro

| Parameter | Description | Typical Value/Observation |

| Microscopy Technique | Atomic Force Microscopy (AFM) | Provides 3D surface topography and roughness analysis. |

| Imaging Mode | Tapping mode is often used for soft organic films. | Minimizes sample damage and provides high-resolution images. |

| Surface Features | Characterization of domains, grains, and defects. | Can reveal the packing structure of this compound in monolayers. |

| Root-Mean-Square (RMS) Roughness | A measure of the smoothness of the film surface. | For thin films, values can range from sub-nanometer to several nanometers. |

| Film Thickness | Can be estimated by scratching the film and imaging the step height. | Provides information on the uniformity of the deposited layer. |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is highly effective for analyzing the surface of thin films and functionalized materials containing this compound.

Research Findings:

For a surface modified with this compound, XPS can confirm the presence of the compound and provide information about the chemical bonding of its constituent elements. High-resolution spectra of the C 1s and O 1s regions are of particular interest.

Elemental Composition: Survey scans in XPS provide the elemental composition of the surface, confirming the presence of carbon and oxygen from the this compound molecule.

Chemical State Analysis: High-resolution scans of the C 1s peak can be deconvoluted to identify different carbon environments, such as C-C/C-H bonds in the alkyl chain, C-O bonds, and the C=O bonds of the acetoacetate group. Similarly, the O 1s spectrum can distinguish between the carbonyl (C=O) and ester (C-O-C) oxygen atoms. researchgate.netresearchgate.net

| Element | Core Level | Expected Binding Energy (eV) | Functional Group Assignment |

| Carbon | C 1s | ~285.0 | C-C, C-H (Alkyl chain) |

| Carbon | C 1s | ~286.5 | C-O (Ester) |

| Carbon | C 1s | ~288.5 | C=O (Ketone and Ester) |

| Oxygen | O 1s | ~532.0 | C=O (Ketone and Ester) |

| Oxygen | O 1s | ~533.5 | C-O -C (Ester) |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information about the outermost atomic or molecular layers of a sample. It is used to characterize the surface of materials and to identify the molecular structure of adsorbates like this compound.

Research Findings:

ToF-SIMS analysis of a surface functionalized with this compound would yield a mass spectrum with characteristic fragment ions. By analyzing these fragments, the molecular structure of the surface species can be confirmed. Both positive and negative ion spectra are typically collected to obtain a comprehensive understanding of the surface chemistry.

Molecular Identification: The detection of the molecular ion (or quasi-molecular ions such as [M+H]+ or [M-H]-) and characteristic fragment ions confirms the presence of this compound on the surface.

Fragmentation Pattern: The fragmentation pattern provides structural information. For this compound, expected fragments would arise from the cleavage of the long alkyl chain and the acetoacetate headgroup. Analysis of these patterns can help in understanding the orientation and bonding of the molecule to the substrate. nih.govuwo.ca

| Ion Type | m/z (example) | Possible Fragment Identity |

| Positive Ion | [M+H]+ | Protonated molecular ion of this compound |

| Positive Ion | [C18H37]+ | Octadecyl carbocation |

| Positive Ion | [CH3CO]+ | Acetyl cation |

| Negative Ion | [M-H]- | Deprotonated molecular ion of this compound |

| Negative Ion | [CH3COCHCOOCH2]- | Fragment from the acetoacetate group |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in solving the Schrödinger equation, offer precise insights into the electronic structure and energy of molecules. rsdjournal.org These calculations are fundamental for understanding the intrinsic properties of octadecyl acetoacetate (B1235776).

A hallmark of β-keto esters like octadecyl acetoacetate is the existence of keto-enol tautomerism. The molecule can exist as a ketone or as an enol, with the equilibrium between these two forms being influenced by factors such as solvent polarity and temperature. wiley-vch.denih.gov The enol form is often stabilized by a strong intramolecular hydrogen bond, forming a six-membered pseudo-ring. caltech.edu

For simpler analogues like ethyl acetoacetate, the enol form is significant. wiley-vch.de It is highly probable that this compound exhibits similar behavior. The long octadecyl chain, being largely non-polar, would have numerous possible conformations. A thorough conformational analysis would involve scanning the potential energy surface by rotating the various single bonds to identify the most stable conformers for both the keto and enol forms. Theoretical calculations would be essential to determine the relative energies of these conformers and the energy barrier for their interconversion.

Table 1: Predicted Tautomeric and Conformational Characteristics of this compound

| Feature | Predicted Characteristic for this compound | Basis from Analogous Systems |

|---|---|---|

| Dominant Tautomer (Gas Phase) | Enol form, stabilized by intramolecular hydrogen bonding. | Studies on acetylacetone (B45752) and other β-dicarbonyls show the enol form is stabilized by resonance and hydrogen bonding. caltech.edu |

| Solvent Effects | Polar solvents would favor the keto tautomer; non-polar solvents would favor the enol tautomer. | General principle for keto-enol tautomerism; observed in ethyl acetoacetate. nih.gov |

| Key Conformations | Multiple low-energy conformers due to the flexible octadecyl chain. | Long alkyl chains introduce significant conformational flexibility. |

| Stabilizing Interaction | A strong intramolecular O-H···O hydrogen bond in the Z-enol tautomer. | A common feature in β-keto esters and β-diketones. caltech.edu |

This table is predictive and based on studies of related compounds due to the absence of specific data for this compound.

The electronic structure of this compound dictates its reactivity. Quantum chemical calculations can map out the distribution of electrons, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. For β-keto esters, the HOMO is typically associated with the enolate form, indicating its nucleophilic character, while the LUMO is centered on the carbonyl carbon, highlighting its electrophilicity.

Studies on related β-keto esters using Density Functional Theory (DFT) have successfully correlated HOMO energies with electrochemical oxidation potentials. researchgate.net Such an approach for this compound would likely involve calculating these frontier orbitals to predict its behavior in redox reactions.

Molecular Modeling and Dynamics Simulations

While quantum calculations are excellent for understanding static electronic properties, molecular modeling and dynamics simulations provide insight into the dynamic behavior of molecules over time.

Table 2: Hypothetical Calculated Energies for a Reaction Involving an Acetoacetate

| Compound | Method | Calculated Energy (Hartree) |

|---|---|---|

| t-Butyl Acetoacetate | AM1 | -155.23 |

| Morpholine (B109124) | AM1 | -89.45 |

| Enamine Ester Product | AM1 | -244.70 |

| Ketoamide Product | AM1 | -244.68 |

Data adapted from a study on t-butyl acetoacetate and morpholine to illustrate the principle. sandiego.edu Actual values for this compound would require specific calculations.

To understand the kinetics of a reaction, it is necessary to identify the transition state—the highest energy point along the reaction pathway. Computational methods can be employed to search for transition state structures and calculate their energies, thereby determining the activation energy of the reaction. acs.org For reactions common to acetoacetates, such as alkylation or condensation, simulations can map the entire reaction coordinate. researchgate.net

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become one of the most popular and versatile methods in computational chemistry due to its favorable balance between accuracy and computational cost. google.comsphinxsai.com DFT methods, such as the widely used B3LYP functional, are routinely employed to predict a variety of molecular properties. researchgate.netinpressco.com

A fundamental step in any computational analysis is the determination of the molecule's equilibrium geometry. Geometry optimization is an iterative process that seeks to find the coordinates of the atoms corresponding to a minimum on the potential energy surface. mdpi.com For a molecule like this compound, this would typically be performed using a functional such as B3LYP in conjunction with a basis set like 6-31G(d,p). sphinxsai.comresearchgate.netresearchgate.net The long octadecyl chain introduces significant conformational flexibility, making a thorough conformational search a prerequisite to identifying the global minimum energy structure.

Once a stationary point is located, frequency calculations are performed. dtic.mil These calculations serve two primary purposes: first, to characterize the stationary point as a true minimum (indicated by the absence of imaginary frequencies) or a transition state (indicated by a single imaginary frequency), and second, to predict the molecule's infrared (IR) spectrum. acs.orgals-journal.com The absence of imaginary frequencies confirms that the optimized structure represents a stable conformation of the molecule. acs.org

Below is an illustrative table of selected optimized geometric parameters for the acetoacetate portion of this compound, as would be obtained from a DFT calculation at the B3LYP/6-31G(d,p) level of theory.

Table 1: Illustrative Optimized Geometric Parameters for the Acetoacetate Moiety of this compound. Disclaimer: The following data is representative of results from a DFT calculation and is for illustrative purposes only, as specific published computational data for this compound is not available.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (keto) | 1.215 |

| Bond Length (Å) | C=O (ester) | 1.209 |

| Bond Length (Å) | C-C (keto-methylene) | 1.510 |

| Bond Length (Å) | O-C (ester) | 1.345 |

| Bond Angle (°) | O=C-C | 121.5 |

| Bond Angle (°) | C-C-C | 118.9 |

| Dihedral Angle (°) | O=C-C=O | 55.2 |

DFT calculations are highly effective for predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of molecules.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently used in combination with DFT functionals like B3LYP to calculate the isotropic magnetic shielding tensors for each nucleus. gaussian.comresearchgate.net These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com Accurate prediction of both ¹H and ¹³C NMR spectra can be invaluable for assigning experimental signals, especially in complex molecules. acs.orgroyalsocietypublishing.org

Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound. Disclaimer: The following data is representative of results from a GIAO-DFT calculation and is for illustrative purposes only.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C | C=O (keto) | 202.5 |

| ¹³C | C=O (ester) | 167.8 |

| ¹³C | -CH₂- (methylene adjacent to keto) | 50.1 |

| ¹³C | -O-CH₂- (ester) | 65.3 |

| ¹H | -CH₃ (acetyl) | 2.25 |

| ¹H | -CH₂- (methylene adjacent to keto) | 3.45 |

| ¹H | -O-CH₂- (ester) | 4.18 |

IR Spectroscopy: As mentioned, the vibrational frequencies and their corresponding intensities are obtained directly from frequency calculations. spiedigitallibrary.orgnih.gov The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other effects. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental IR spectra. spiedigitallibrary.org These theoretical spectra can help in the assignment of key vibrational modes, such as the characteristic C=O stretching frequencies in the acetoacetate moiety.

Table 3: Illustrative Predicted IR Vibrational Frequencies for this compound. Disclaimer: The following data is representative of results from a DFT frequency calculation and is for illustrative purposes only.

| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) | Intensity |

|---|---|---|

| C-H Stretch (alkyl) | 2850-2960 | Strong |

| C=O Stretch (keto) | 1725 | Strong |

| C=O Stretch (ester) | 1745 | Strong |

| C-O Stretch (ester) | 1150-1250 | Medium |

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comfaccts.demdpi.com This method calculates the energies of vertical electronic excitations from the ground state to various excited states. nih.gov The calculation provides the absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. For a molecule like this compound, TD-DFT can predict the n → π* and π → π* transitions associated with the carbonyl groups.

Table 4: Illustrative Predicted UV-Vis Absorption for this compound. Disclaimer: The following data is representative of results from a TD-DFT calculation and is for illustrative purposes only.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| n → π* | 275 | 0.02 |

Verification of Catalytic Mechanisms through Computational Approaches

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including enzyme-catalyzed processes. acs.orgbioexcel.eu For reactions involving acetoacetate or its derivatives, computational studies can map out the entire reaction pathway, identify transition states, and calculate activation energy barriers.

A relevant example is the enzymatic decarboxylation of acetoacetate, a reaction catalyzed by acetoacetate decarboxylase (AAD). acs.orgnih.govresearchgate.net The mechanism of this enzyme has been the subject of computational investigation. acs.orgnih.gov Such studies often employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. frontiersin.orgnih.gov In a QM/MM approach, the chemically active region of the system (e.g., the substrate and key active site residues) is treated with a high-level quantum mechanical method, while the rest of the protein and solvent environment is described by a more computationally efficient molecular mechanics force field. acs.orgfrontiersin.org